molecular formula C23H17BrN2O4 B3295439 3-(4-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887872-27-7

3-(4-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B3295439
CAS No.: 887872-27-7
M. Wt: 465.3 g/mol
InChI Key: JGSBODZQUBLQBP-UHFFFAOYSA-N
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Description

3-(4-Bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core, substituted with a 4-bromobenzamido group, and further modified with a methoxyphenyl moiety. Its chemical structure imbues it with unique physicochemical properties, making it of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide typically begins with the construction of the benzofuran core, followed by amide coupling and bromination steps. Key intermediates such as 4-bromobenzoic acid and 4-methoxyaniline are often involved.

Industrial Production Methods: For industrial production, optimized routes involve catalytic processes and high-yield reactions, with parameters fine-tuned to minimize waste and enhance purity. High-pressure reactors and continuous flow processes can be employed to scale up the synthesis while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically transforming the benzofuran moiety.

  • Reduction: Reduction reactions may affect the bromine substituent or the benzofuran ring.

  • Substitution: Electrophilic or nucleophilic substitution can occur, especially at the brominated and methoxy sites.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions.

Major Products Formed:

  • From oxidation: benzofuran derivatives with modified functional groups.

  • From reduction: debrominated or modified benzofuran structures.

  • From substitution: various substituted benzofurans depending on the reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block in organic synthesis, aiding in the development of more complex molecules.

Biology and Medicine: In medicinal chemistry, it's explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the bromine atom often enhances biological activity.

Industry: Used in material science, particularly in the design of novel polymers and advanced materials with specific electronic properties.

Mechanism of Action

The compound interacts with cellular targets through its functional groups. It may bind to proteins or nucleic acids, disrupting biological pathways or inhibiting specific enzymes. The bromine atom and the benzofuran core play crucial roles in these interactions, often enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(4-Chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

  • 3-(4-Fluorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

  • 3-(4-Iodobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Uniqueness: The 4-bromobenzamido group imparts distinct electronic and steric effects, differentiating it from its chloro, fluoro, and iodo counterparts. These differences impact its reactivity, biological activity, and overall chemical behavior, making it uniquely suited for certain applications where other compounds may fall short.

Properties

IUPAC Name

3-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c1-29-17-12-10-16(11-13-17)25-23(28)21-20(18-4-2-3-5-19(18)30-21)26-22(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSBODZQUBLQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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